molecular formula C17H22O3 B14259323 Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate CAS No. 371256-81-4

Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate

Cat. No.: B14259323
CAS No.: 371256-81-4
M. Wt: 274.35 g/mol
InChI Key: ZDDUUIKKAZOSGD-UHFFFAOYSA-N
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Description

Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate ester functional group attached to a methyl-substituted phenyl ring and an oct-2-yn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate typically involves the reaction of 4-methylphenylacetylene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions, higher efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The carbonate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonate ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of carbamates or carbonates depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Medicinal Chemistry:

    Biological Research: The compound can be used as a probe to study biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate involves its interaction with specific molecular targets. The carbonate ester group can undergo hydrolysis to release the active alkyne and phenyl groups, which can then interact with enzymes or receptors in biological systems. The alkyne group can participate in click chemistry reactions, making it a useful tool for bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with an alkyne group and a carbonate ester.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a similar alkyne group but with a sulfonamide functional group.

Uniqueness

Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate is unique due to its specific combination of a carbonate ester, a methyl-substituted phenyl ring, and an oct-2-yn-1-yl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

371256-81-4

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

methyl 1-(4-methylphenyl)oct-2-ynyl carbonate

InChI

InChI=1S/C17H22O3/c1-4-5-6-7-8-9-16(20-17(18)19-3)15-12-10-14(2)11-13-15/h10-13,16H,4-7H2,1-3H3

InChI Key

ZDDUUIKKAZOSGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(C1=CC=C(C=C1)C)OC(=O)OC

Origin of Product

United States

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